(R)-4-Methylhomophenylalanine
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Overview
Description
®-4-Methylhomophenylalanine is an amino acid derivative characterized by the presence of a methyl group at the fourth position of the homophenylalanine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methylhomophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available homophenylalanine.
Methylation: The introduction of the methyl group at the fourth position is achieved through a methylation reaction. This can be done using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).
Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: In an industrial setting, the production of ®-4-Methylhomophenylalanine may involve:
Large-Scale Methylation: Utilizing large reactors for the methylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: ®-4-Methylhomophenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
®-4-Methylhomophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-4-Methylhomophenylalanine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Homophenylalanine: Lacks the methyl group at the fourth position.
4-Methylphenylalanine: Similar structure but differs in the position of the methyl group.
Uniqueness: ®-4-Methylhomophenylalanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-4-(4-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABQGXRISWAEZ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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